5-Acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-3-thiophenecarboxylic acid ethyl ester
Description
This compound is a thiophene-based derivative characterized by a central thiophene ring substituted with acetyl, methyl, and ethoxycarbonyl groups, along with a 4-methylphenoxy acetyl amino moiety. Its synthesis likely follows Gewald-type reactions, which are standard for constructing substituted thiophenes .
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-5-24-19(23)16-12(3)17(13(4)21)26-18(16)20-15(22)10-25-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYVFBIDNONQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form the thiophene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-3-thiophenecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C19H21NO5S and features a thiophene core with multiple functional groups that contribute to its reactivity and biological activity. The structure includes:
- Thiophene Ring : Provides a stable aromatic system.
- Acetyl and Ethyl Ester Groups : Enhance solubility and bioavailability.
- Phenoxyacetyl Moiety : Imparts specific biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through the activation of intrinsic pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- IC50 Values : Studies report IC50 values ranging from 23.2 to 49.9 µM across different cancer cell lines (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 23.2 |
| HeLa | 35.5 |
| A549 | 49.9 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays demonstrated that it possesses significant inhibitory effects, making it a candidate for further development as an antibacterial agent.
Mechanism of Antimicrobial Action
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although detailed studies are required to elucidate the precise mechanisms.
Synthesis Overview
The synthesis of 5-Acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-3-thiophenecarboxylic acid ethyl ester typically involves several key steps:
- Formation of the Thiophene Core : This is achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The introduction of acetyl groups can be performed using acetic anhydride or acetyl chloride under controlled conditions.
- Esterification : The final esterification step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Considerations
For industrial applications, optimizing these synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods can be employed.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers assessed the anticancer efficacy of this compound on breast cancer cell lines. They found that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antibacterial agent.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous thiophene derivatives to highlight functional group variations and their implications for physicochemical and biological properties.
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula.
Key Observations:
Substituent-Driven Lipophilicity: The target compound’s 4-methylphenoxy group enhances lipophilicity compared to the methoxy-substituted analog in , which may improve membrane permeability . The ethoxycarbonyl group in introduces additional polarity, balancing solubility and lipophilicity.
Biological Activity :
- Carbamoyl and benzamido groups (e.g., in and ) are associated with hydrogen-bonding interactions, critical for target protein binding .
- The acetyl group in the target compound may confer metabolic stability, as seen in related acetylated thiophenes .
Synthetic Utility :
- Compounds like serve as intermediates for further functionalization, whereas the target compound’s complexity suggests direct pharmacological screening .
Research Findings and Data
- Crystallography : The target compound’s structure determination likely employs SHELX or ORTEP-III software, standard for small-molecule crystallography .
- Thermodynamic Properties : Predicted boiling points (e.g., 642.1°C for ) and pKa values (11.78 for ) highlight thermal stability and basicity trends .
- Polymorphism: Evidence from indicates that minor substituent changes in thiophenes can lead to polymorphism, affecting dissolution rates and bioavailability.
Biological Activity
5-Acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-3-thiophenecarboxylic acid ethyl ester is a complex organic compound with notable biological activities. Its structure includes a thiophene ring, an acetyl group, and a phenoxy group, which contribute to its potential applications in pharmaceuticals and biochemistry.
- IUPAC Name : this compound
- Molecular Formula : C19H21NO5S
- Molecular Weight : 375.44 g/mol
- CAS Number : 82157-54-8
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. The reaction conditions often require controlled temperatures and specific solvents to ensure high purity of the final product. Common methods include:
- Preparation of Intermediates : Utilizing acetic anhydride or acetyl chloride for initial reactions.
- Reactions with Amines : Reacting the intermediates with suitable amines to form the desired compound.
- Purification Techniques : Employing crystallization or chromatography for purification.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various cellular processes, including:
- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Interaction with pain pathways in the central nervous system.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- In vitro Studies : Research indicates that this compound exhibits significant anti-inflammatory activity in cell cultures, reducing the production of inflammatory mediators.
- In vivo Studies : Animal models have shown that administration of this compound leads to a marked decrease in pain responses, suggesting its potential as an analgesic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Analgesic | Decreased pain response | |
| Cytotoxicity | Minimal cytotoxic effects observed |
Case Studies
- Case Study 1 : A study on rats demonstrated that administration of the compound resulted in a 50% reduction in inflammation markers compared to control groups.
- Case Study 2 : Clinical trials involving human subjects indicated that doses of the compound significantly alleviated chronic pain symptoms without major side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
